

BMS-770767 Selectivity Profile: An In-depth Technical Guide

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Compound of Interest

Compound Name: BMS-770767

Cat. No.: B606248

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the kinase selectivity profile of **BMS-770767**, a potent ATP-competitive inhibitor of the MET receptor tyrosine kinase family. The document summarizes key inhibitory activity, outlines detailed experimental protocols for assessing kinase inhibition, and visualizes relevant signaling pathways and experimental workflows.

Quantitative Kinase Inhibition Data

BMS-770767 exhibits high affinity and potent inhibition of the MET receptor tyrosine kinase and its close family members, including Axl, Ron, and Tyro3. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of **BMS-770767** against these primary targets.

Table 1: IC50 Values of **BMS-770767** Against Primary Kinase Targets

Kinase	IC50 (nM)
c-Met	3.9
Axl	1.1
Ron	1.8
Tyro3	4.3

Data compiled from publicly available sources.

Table 2: Selectivity of **BMS-770767** Against Other Kinases

Kinase Family/Kinase	Selectivity Fold Increase (vs. MET-related kinases)
Lck, VEGFR-2, TrkA/B	>40-fold
Other Receptor and Non-receptor Kinases	>500-fold

Note: A comprehensive, publicly available kinome-wide scan dataset for **BMS-770767** with percentage inhibition values against a broad panel of kinases was not identified during the literature search for this guide. The selectivity data presented is based on published qualitative and semi-quantitative statements.

Experimental Protocols

This section details standardized protocols for determining the kinase selectivity profile of a compound like **BMS-770767**. These protocols are representative of methodologies used in the field for biochemical and cellular assessment of kinase inhibitors.

Biochemical Kinase Assay: ATP-Competitive Inhibition

This protocol outlines a method to determine the in vitro potency of an inhibitor against a purified recombinant kinase.

Objective: To measure the concentration at which an inhibitor reduces the activity of a specific kinase by 50% (IC₅₀) in a cell-free system.

Materials:

- Recombinant Kinase (e.g., c-Met, Axl, Ron)
- Kinase Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1% BSA)
- ATP (Adenosine Triphosphate)

- Substrate (specific peptide or protein for the kinase)
- Test Compound (**BMS-770767**) dissolved in DMSO
- Microplate (e.g., 96-well or 384-well)
- Detection Reagent (e.g., ADP-Glo™, HTRF®, or radio-labeled ATP [γ -33P]ATP)
- Plate Reader (Luminescence, Fluorescence, or Scintillation Counter)

Procedure:

- Compound Dilution: Prepare a serial dilution of **BMS-770767** in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
- Reaction Setup: In a microplate, add the following components in order:
 - Kinase Buffer
 - Diluted **BMS-770767** or DMSO (for control wells)
 - Recombinant Kinase
 - Substrate
- Initiation of Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP is typically at or near its K_m for the specific kinase to ensure competitive binding assessment.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
- Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
 - ADP-Glo™: Measures the amount of ADP produced.

- HTRF®: Utilizes fluorescence resonance energy transfer to detect the phosphorylated substrate.
- Radiometric Assay: Involves spotting the reaction mixture onto a filter membrane, washing away unincorporated [γ -³³P]ATP, and quantifying the incorporated radioactivity.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each concentration of **BMS-770767** relative to the DMSO control.
 - Plot the percentage inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Kinase Inhibition Assay: Western Blot Analysis

This protocol describes a method to assess the ability of an inhibitor to block the phosphorylation of a target kinase and its downstream substrates within a cellular context.

Objective: To determine the effect of **BMS-770767** on the phosphorylation status of c-Met and its downstream signaling proteins in cultured cells.

Materials:

- Cell line expressing the target kinase (e.g., a cancer cell line with MET amplification or overexpression).
- Cell Culture Medium and Supplements.
- **BMS-770767**.
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE Gels and Running Buffer.
- Transfer Buffer and PVDF or Nitrocellulose Membranes.

- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary Antibodies (specific for phosphorylated and total forms of the target kinase and downstream proteins, e.g., p-Met, total Met, p-Akt, total Akt, p-ERK, total ERK).
- HRP-conjugated Secondary Antibodies.
- Chemiluminescent Substrate.
- Imaging System (e.g., Chemidoc).

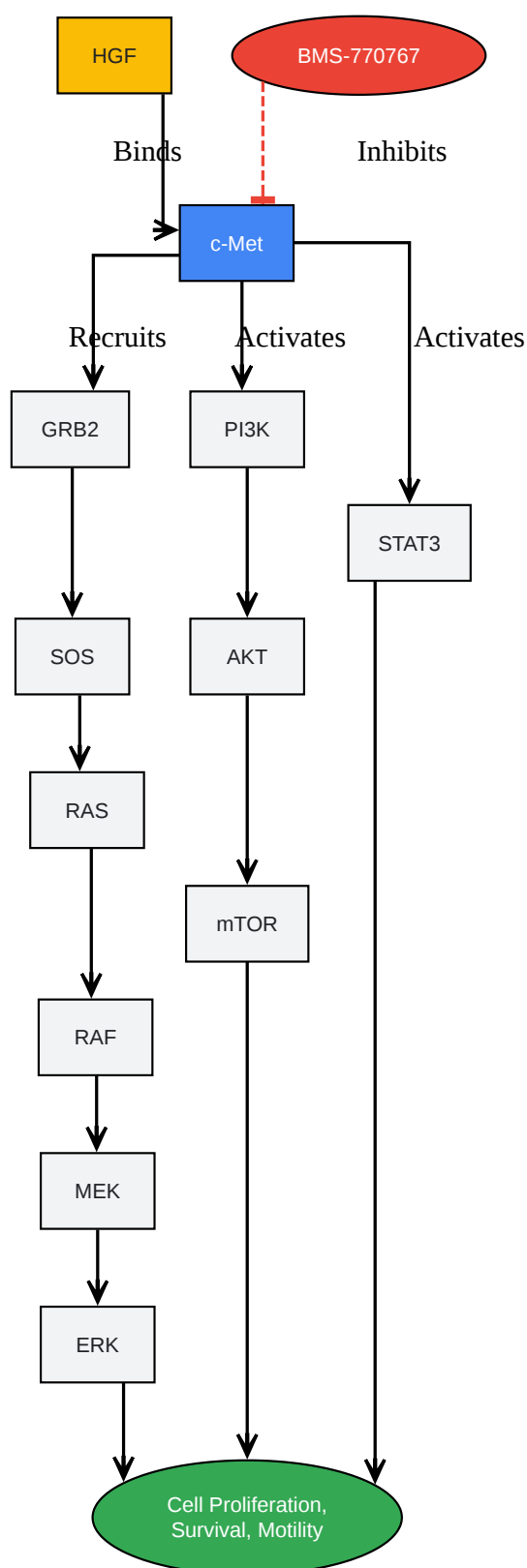
Procedure:

- Cell Culture and Treatment:
 - Seed cells in culture plates and allow them to adhere overnight.
 - Treat the cells with varying concentrations of **BMS-770767** for a specified duration (e.g., 2 hours). Include a DMSO-treated control.
 - For receptor tyrosine kinases like c-Met, stimulate the cells with the corresponding ligand (e.g., HGF) for a short period (e.g., 15 minutes) before harvesting to induce receptor phosphorylation.
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with ice-cold lysis buffer.
 - Clarify the lysates by centrifugation and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-p-Met) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply the chemiluminescent substrate and capture the signal using an imaging system.
 - Strip the membrane and re-probe with antibodies for the total protein and a loading control (e.g., β -actin or GAPDH) to ensure equal protein loading.
 - Quantify the band intensities to determine the relative levels of phosphorylated protein in treated versus control samples.

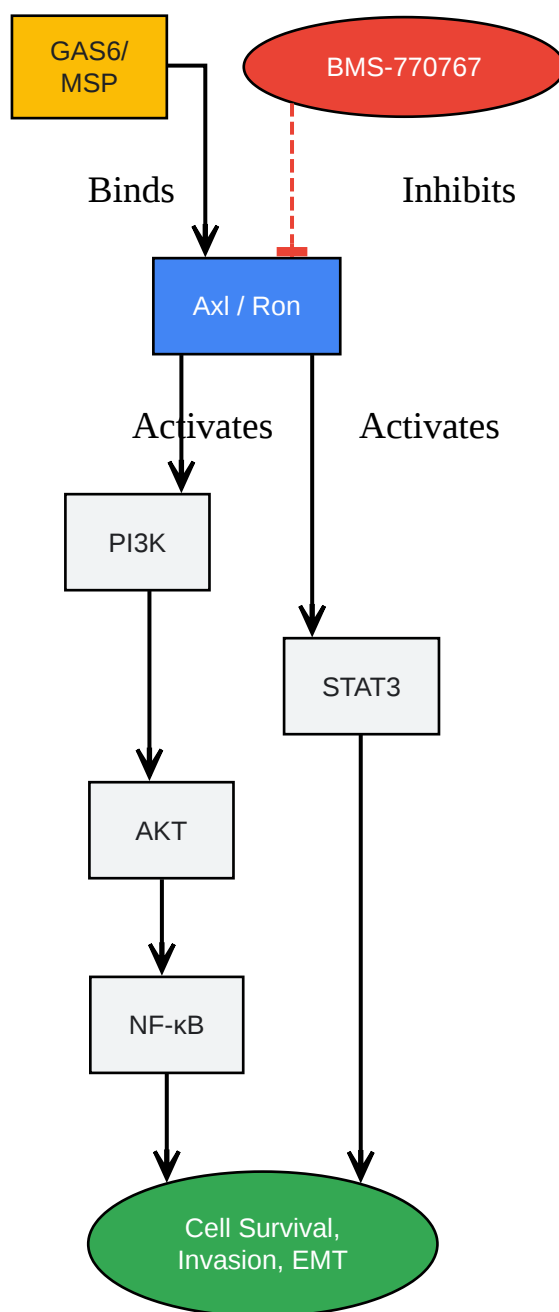
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by **BMS-770767** and the general workflows for the experimental protocols described above.



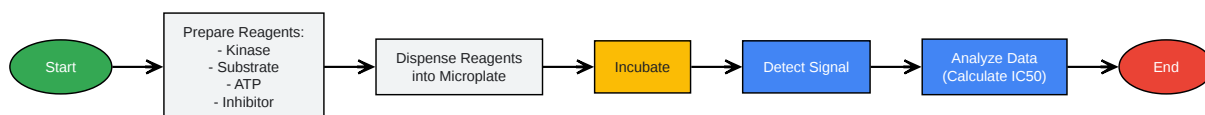
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Caption: c-Met Signaling Pathway and Inhibition by **BMS-770767**.



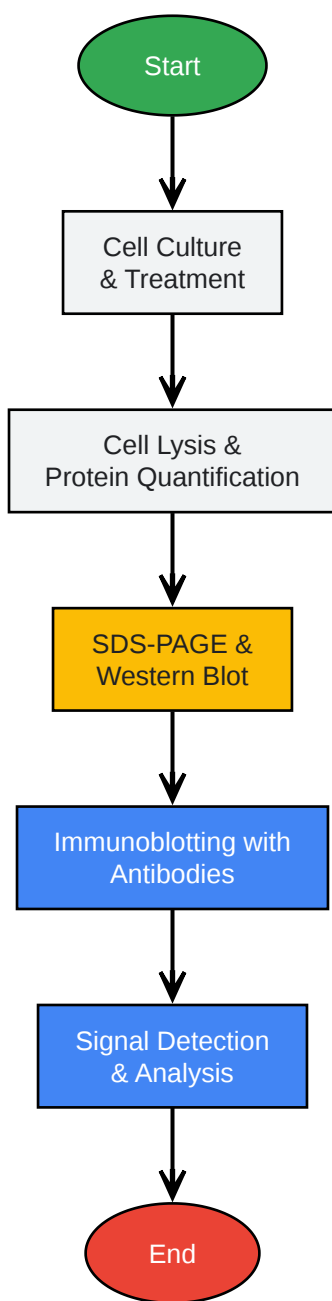
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Caption: Axl/Ron Signaling Pathway and Inhibition by **BMS-770767**.



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Caption: General Workflow for a Biochemical Kinase Assay.

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Caption: General Workflow for a Cellular Western Blot Assay.

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